N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine
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Overview
Description
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound features a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of dibenzyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dibenzyl Groups: This step often involves reductive amination, where benzyl chloride reacts with the dihydroisoquinoline intermediate in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Benzyl chloride, sodium cyanoborohydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibenzyl-2-phenylethylamine: Similar structure but lacks the dihydroisoquinoline core.
N,N-Dibenzyl-1-phenylethylamine: Similar structure but with a different substitution pattern on the ethylamine chain.
Uniqueness
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is unique due to its combination of the dihydroisoquinoline core and dibenzyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827310-27-0 |
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Molecular Formula |
C25H28N2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C25H28N2/c1-3-9-22(10-4-1)19-27(20-23-11-5-2-6-12-23)18-17-26-16-15-24-13-7-8-14-25(24)21-26/h1-14H,15-21H2 |
InChI Key |
YZOVUEGAVQZUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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